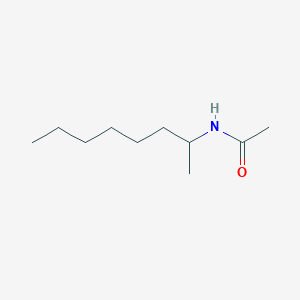
N-(Octan-2-yl)acetamide
货号 B8325627
分子量: 171.28 g/mol
InChI 键: DNVCVNWQDMXRNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05834447
Procedure details


A 2M THF solution of borane-dimethylsulfide (31.5 mL, 63 mmol) was added dropwise to an ice water-cooled solution of N-(1-methylhept-1-yl)acetamide (5.13 g, 30 mmol) in THF (60 mL). The resulting solution was stirred at RT for 1 h, then was refluxed overnight. With ice-water cooling, the excess borane-dimethylsulfide was quenched by the dropwise addition of methanol (10 mL), and the mixture was allowed to stand at RT overnight. The amine hydrochloride could not be precipitated with the addition of HCl gas, so the amine hydrochloride was extracted into dilute HCl. The acidic aq solution was extracted with ether, then made basic and extracted with ethyl acetate. The ethyl acetate solution was dried (MgSO4) and concentrated to afford 3.70 g of impure N-ethyl-N-(1-methylhept-1-yl)amine as an amber oil.



[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
B.CSC.[CH3:5][CH:6]([NH:13][C:14](=O)[CH3:15])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>C1COCC1>[CH2:14]([NH:13][CH:6]([CH3:5])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH3:15] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.13 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCCCCC)NC(C)=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
31.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
B.CSC
|
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at RT for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
With ice-water cooling, the excess borane-dimethylsulfide was quenched by the dropwise addition of methanol (10 mL)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at RT overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The amine hydrochloride could not be precipitated with the addition of HCl gas, so the amine hydrochloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted into dilute HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The acidic aq solution was extracted with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ethyl acetate solution was dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)NC(CCCCCC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
